5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a fluorobenzo[d]thiazolyl group, a nitro group, and a pyridin-3-ylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target protein could be DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their target proteins, leading to inhibition of the protein’s function . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting the function of the DprE1 enzyme, the compound prevents the formation of a vital component of the bacterial cell wall . This disruption in the cell wall biosynthesis can lead to the death of the bacteria .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth. By disrupting the cell wall biosynthesis, the compound can cause the death of the bacteria, thus exhibiting its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been found to have inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . This intermediate is then subjected to further reactions to introduce the nitro and chloro groups, as well as the pyridin-3-ylmethyl substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the chloro group could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Industry: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.
Fluorobenzamides: Compounds with a fluorobenzamide core that exhibit similar chemical properties.
Nitrobenzamides: Compounds with a nitrobenzamide core that can undergo similar chemical reactions.
Uniqueness
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the chloro, fluoro, nitro, and pyridin-3-ylmethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O3S/c21-13-3-6-17(26(28)29)15(8-13)19(27)25(11-12-2-1-7-23-10-12)20-24-16-5-4-14(22)9-18(16)30-20/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLAIKMQOOQSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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